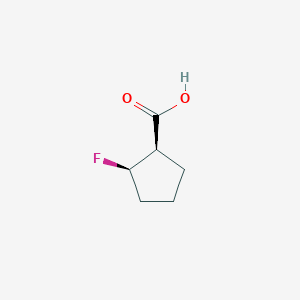
(1R,2R)-2-Fluorocyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a fluorine atom attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of (1R,2R)-2-Fluorocyclopentanol.
Substitution: Formation of (1R,2R)-2-Aminocyclopentane-1-carboxylic acid or (1R,2R)-2-Thiocyclopentane-1-carboxylic acid.
Scientific Research Applications
(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Chlorocyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-Bromocyclopentane-1-carboxylic acid: Contains a bromine atom, leading to different reactivity and properties.
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid: Hydroxyl group instead of fluorine, affecting its chemical behavior and applications.
Uniqueness
(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H9FO2 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(1R,2R)-2-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
BSQPBOBQXCMDPZ-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)F)C(=O)O |
Canonical SMILES |
C1CC(C(C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)
![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
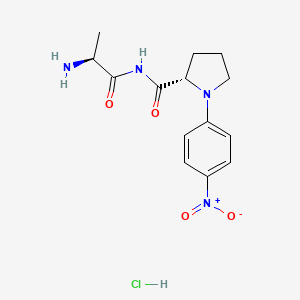
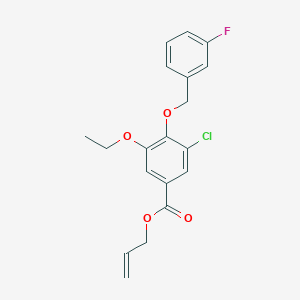
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
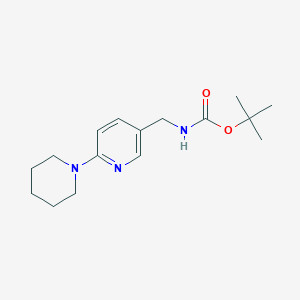
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)

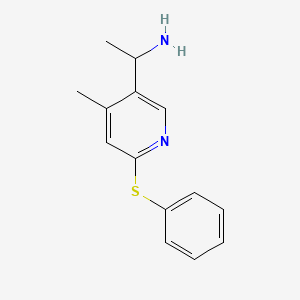
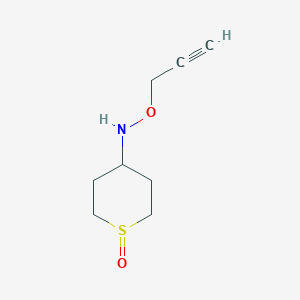
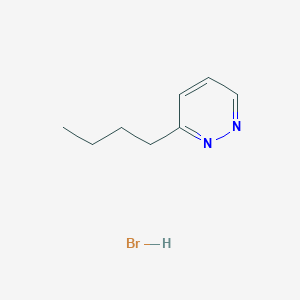
![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
